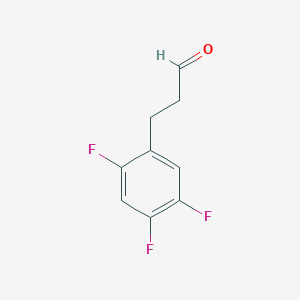

3-(2,4,5-Trifluorophenyl)propanal

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2,4,5-trifluorophenyl)propanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-7-5-9(12)8(11)4-6(7)2-1-3-13/h3-5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMRTXQUEFBFTIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)CCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 3 2,4,5 Trifluorophenyl Propanal

Aldehyde Functional Group Reactivity

The aldehyde group is one of the most versatile functional groups in organic chemistry, participating in a wide array of reactions.

Reduction Reactions to Alcohols (e.g., 3-(2,4,5-Trifluorophenyl)propan-1-ol)

Aldehydes are readily reduced to primary alcohols. In the case of 3-(2,4,5-Trifluorophenyl)propanal, reduction yields 3-(2,4,5-Trifluorophenyl)propan-1-ol. This transformation is a cornerstone of organic synthesis and can be achieved using various reducing agents. chemguide.co.uk The most common laboratory reagents for this purpose are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Sodium borohydride is a milder and more selective reagent, often used in protic solvents like methanol (B129727) or ethanol (B145695). chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and reacts violently with protic solvents, thus requiring anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.uk Due to its high reactivity, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids, whereas NaBH₄ is generally selective for aldehydes and ketones. libretexts.org The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. libretexts.org

Table 1: Common Reducing Agents for Aldehydes

| Reagent | Formula | Reactivity | Typical Solvents |

| Sodium Borohydride | NaBH₄ | Mild and selective | Methanol, Ethanol, Water |

| Lithium Aluminum Hydride | LiAlH₄ | Strong and highly reactive | Diethyl ether, THF (anhydrous) |

Oxidation Reactions to Carboxylic Acids (e.g., 3-(2,4,5-Trifluorophenyl)propanoic Acid)

Aldehydes are easily oxidized to form carboxylic acids. libretexts.org The oxidation of this compound would yield 3-(2,4,5-Trifluorophenyl)propanoic acid. This is a common transformation, often carried out using strong oxidizing agents. chemguide.co.uk

Common reagents for this oxidation include potassium dichromate(VI) (K₂Cr₂O₇) or sodium dichromate(VI) (Na₂Cr₂O₇) in the presence of dilute sulfuric acid. chemguide.co.ukchemguide.co.uk During this reaction, the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indication of the reaction's progress. chemguide.co.uk To ensure the reaction goes to completion and to prevent the isolation of any unreacted aldehyde, the reaction is often performed by heating the mixture under reflux with an excess of the oxidizing agent. libretexts.orgchemguide.co.uk Other oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Tollens' reagent can also be used. glowscotland.org.uk

Table 2: Common Oxidizing Agents for Aldehydes

| Reagent | Formula | Typical Conditions |

| Potassium Dichromate | K₂Cr₂O₇ | Acidic (H₂SO₄), Heat |

| Potassium Permanganate | KMnO₄ | Acidic, basic, or neutral |

| Tollens' Reagent | [Ag(NH₃)₂]⁺ | Basic (Ammoniacal) |

Nucleophilic Addition Reactions

One of the most characteristic reactions of aldehydes is nucleophilic addition. masterorganicchemistry.com The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge and the oxygen atom a partial negative charge. This makes the carbonyl carbon an excellent electrophile, susceptible to attack by nucleophiles. masterorganicchemistry.com The presence of the electron-withdrawing 2,4,5-trifluorophenyl group further increases the partial positive charge on the carbonyl carbon of this compound, enhancing its reactivity towards nucleophiles compared to non-fluorinated analogues. umich.edunih.gov

The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. This intermediate is then typically protonated to yield the final alcohol product. youtube.com A wide variety of nucleophiles can participate in this reaction, including organometallic reagents (Grignard and organolithium reagents), cyanide ions, and acetylides. youtube.com For instance, reaction with a Grignard reagent (R-MgBr) would lead to a secondary alcohol, while reaction with hydrogen cyanide (HCN) forms a cyanohydrin. youtube.com

Table 3: Examples of Nucleophilic Addition Reactions

| Nucleophile | Reagent Example | Product Type |

| Hydride ion | NaBH₄, LiAlH₄ | Primary Alcohol |

| Organometallic | CH₃MgBr (Grignard) | Secondary Alcohol |

| Cyanide ion | HCN, NaCN/H⁺ | Cyanohydrin |

| Acetylide ion | NaC≡CH | Propargyl Alcohol |

Condensation and Carbonyl-Based Transformations

Beyond simple additions, the aldehyde group can undergo reactions that form new carbon-carbon or carbon-nitrogen double bonds, often through a condensation mechanism where a small molecule like water is eliminated.

Aldol (B89426) and Related Condensation Reactions

Aldehydes that possess at least one α-hydrogen (a hydrogen atom on the carbon adjacent to the carbonyl group) can undergo an aldol reaction in the presence of a base or acid catalyst. lumenlearning.com Since this compound has two α-hydrogens, it is capable of undergoing a self-aldol reaction. In this process, an enolate ion is formed by deprotonation of the α-carbon. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. pearson.com The initial product is a β-hydroxy aldehyde. youtube.com Upon heating, this aldol addition product can readily undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde. This second step is known as an aldol condensation. youtube.commasterorganicchemistry.com

Crossed-aldol reactions, where this compound reacts with a different aldehyde or ketone, are also possible. lumenlearning.com To obtain a single major product, these reactions are most effective when one of the carbonyl partners has no α-hydrogens (e.g., formaldehyde (B43269) or benzaldehyde) and can therefore only act as the electrophile. masterorganicchemistry.com

Table 4: Key Features of the Aldol Reaction

| Reaction Type | Key Requirement | Initial Product | Final Product (with heat) |

| Aldol Addition | α-Hydrogen(s) | β-Hydroxy aldehyde/ketone | α,β-Unsaturated aldehyde/ketone |

| Aldol Condensation | α-Hydrogen(s), Heat | - | α,β-Unsaturated aldehyde/ketone |

Formation of Imines and Enamines

Aldehydes react with primary and secondary amines to form imines and enamines, respectively. These reactions are typically catalyzed by a mild acid. masterorganicchemistry.com

The reaction of this compound with a primary amine (R-NH₂) proceeds through nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration to yield an imine, which contains a carbon-nitrogen double bond (a Schiff base). youtube.com

When reacted with a secondary amine (R₂NH), the initial addition also occurs, but the resulting intermediate cannot form a C=N double bond by deprotonating the nitrogen. masterorganicchemistry.comyoutube.com Instead, a proton is removed from the α-carbon, leading to the formation of an enamine, which is characterized by a C=C double bond adjacent to the nitrogen atom. masterorganicchemistry.comyoutube.com The formation of both imines and enamines is a reversible process. youtube.com

Table 5: Reaction of Aldehydes with Amines

| Amine Type | Reactant | Product | Key Functional Group |

| Primary Amine | R-NH₂ | Imine (Schiff Base) | C=N |

| Secondary Amine | R₂NH | Enamine | N-C=C |

Stereoselective Reactions Involving this compound

Stereoselective reactions are crucial in organic synthesis for producing a specific stereoisomer of a product. masterorganicchemistry.com This selectivity is paramount when synthesizing complex molecules with defined stereochemistry, such as pharmaceuticals and natural products. In the context of this compound, stereoselectivity allows for the controlled formation of chiral centers.

Asymmetric Organocatalysis with Aldehydes

Asymmetric organocatalysis has emerged as a powerful tool in modern organic synthesis, utilizing small organic molecules to catalyze enantioselective transformations. youtube.comillinois.edu This approach offers a sustainable and often more accessible alternative to traditional metal-based catalysts. illinois.edu Aldehydes, including derivatives of propionaldehyde (B47417), are common substrates in these reactions.

The core principle of asymmetric organocatalysis involves the formation of transient, chiral intermediates that direct the stereochemical outcome of the reaction. For aldehydes, this often proceeds through the formation of chiral enamines or iminium ions with a chiral amine catalyst, such as proline. illinois.edulibretexts.org These intermediates then react with various electrophiles or nucleophiles, with the chiral catalyst controlling the facial selectivity of the attack, leading to the preferential formation of one enantiomer.

The advantages of using organocatalysts like L-proline include their ready availability, low cost, and stability. youtube.com The trifluorophenyl group in this compound can influence the steric and electronic properties of the aldehyde, which in turn can affect the efficiency and stereoselectivity of organocatalytic reactions.

Diastereoselective and Enantioselective Transformations

Both diastereoselective and enantioselective reactions are subsets of stereoselective synthesis. masterorganicchemistry.com Enantioselective reactions produce one enantiomer in excess over the other, while diastereoselective reactions favor the formation of one diastereomer over another. harvard.edu These transformations are fundamental in creating specific stereoisomers of molecules with multiple chiral centers.

Proline, a naturally occurring amino acid, is a highly effective and versatile organocatalyst for various asymmetric reactions. illinois.eduwikipedia.org It is particularly renowned for its ability to catalyze aldol and Mannich reactions of aldehydes and ketones with high enantioselectivity. illinois.edulibretexts.orgwikipedia.org

In a typical proline-catalyzed reaction involving an aldehyde like this compound, the reaction proceeds through an enamine intermediate formed between the aldehyde and the secondary amine of proline. libretexts.org The carboxylic acid group of proline often plays a crucial role in the transition state, participating in hydrogen bonding to orient the reactants and enhance stereocontrol. libretexts.org This bifunctional nature of proline allows it to act as a "simplest enzyme," providing a well-defined chiral environment for the reaction. illinois.edulibretexts.org The reaction of the enamine with an electrophile, such as another aldehyde molecule in an aldol reaction, occurs with high facial selectivity, leading to a product with a high enantiomeric excess. wikipedia.org

| Catalyst | Reaction Type | Key Feature |

| L-Proline | Aldol Reaction | Forms chiral enamine intermediate |

| L-Proline | Mannich Reaction | High syn-selectivity with specific substrates |

| Proline Derivatives | Aldol Reaction | Can enhance enantioselectivity |

The Sharpless asymmetric epoxidation is a Nobel Prize-winning reaction used to convert primary and secondary allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. wikipedia.orgresearchgate.net This reaction utilizes a catalyst system composed of titanium tetraisopropoxide, a chiral dialkyl tartrate (such as diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and an oxidant like tert-butyl hydroperoxide. wikipedia.orgresearchgate.netorganic-chemistry.org

While the direct substrate for the Sharpless epoxidation is an allylic alcohol, derivatives of this compound can be transformed into suitable allylic alcohols. For instance, the propanal could undergo a Wittig or Horner-Wadsworth-Emmons reaction to introduce a double bond, followed by reduction of the resulting α,β-unsaturated aldehyde or ester to the corresponding allylic alcohol. This allylic alcohol can then be a substrate for the Sharpless epoxidation.

The choice of the chiral tartrate ligand, either (+)-DET or (-)-DET, determines the stereochemistry of the resulting epoxide. harvard.edu The reaction is highly predictable, and a mnemonic device can be used to determine which face of the alkene will be epoxidized. harvard.edu The resulting chiral epoxides are versatile intermediates that can be opened by various nucleophiles to generate a range of functionalized, enantiomerically enriched compounds. wikipedia.orgresearchgate.net The diastereoselectivity of the Sharpless epoxidation can be very high, especially when there is a preexisting stereocenter in the allylic alcohol, a phenomenon known as substrate control, which can either match or mismatch the catalyst control. youtube.com

| Reagent/Catalyst | Role | Outcome |

| Titanium Tetraisopropoxide | Lewis acid catalyst | Activates the allylic alcohol and hydroperoxide |

| Diethyl Tartrate (DET) | Chiral ligand | Controls the enantioselectivity of the epoxidation |

| tert-Butyl Hydroperoxide | Oxidizing agent | Provides the oxygen atom for the epoxide |

The development of new chiral catalysts is a continuous effort in organic chemistry to achieve higher efficiency, selectivity, and broader substrate scope for asymmetric reactions. For propionaldehyde derivatives like this compound, research into novel catalysts aims to address specific challenges and improve upon existing methods.

This includes the design of new organocatalysts that may offer improved reactivity or selectivity compared to proline. For example, derivatives of proline with modified ring structures or substituents have been explored. libretexts.org Furthermore, the development of novel chiral Lewis acids and transition metal complexes continues to be an active area of research for the asymmetric transformation of aldehydes.

Recent advancements have also focused on the development of catalysts for stereoselective [3+2] cycloaddition reactions, which can be used to construct five-membered rings with high stereocontrol. nih.gov While not directly involving the aldehyde, the principles of catalyst design for stereoselectivity are broadly applicable. The goal is to create a well-defined chiral pocket around the reactive site, forcing the reactants to approach in a specific orientation, thereby dictating the stereochemical outcome of the product.

Derivatization Strategies for 3 2,4,5 Trifluorophenyl Propanal in Analytical and Synthetic Applications

Analytical Derivatization Methods for Aldehydes

The analysis of aldehydes like 3-(2,4,5-Trifluorophenyl)propanal in complex matrices often requires derivatization. This chemical modification is employed to improve chromatographic separation, increase volatility, and enhance the sensitivity of detection by mass spectrometry. mdpi.com

Formation of Hydrazone Derivatives (e.g., using 3-nitrophenylhydrazine)

A cornerstone of aldehyde analysis is the formation of hydrazones. wikipedia.org This reaction involves the nucleophilic addition of a hydrazine (B178648) reagent to the carbonyl carbon of the aldehyde. The subsequent dehydration leads to a stable hydrazone derivative. wikipedia.orgnih.gov

3-Nitrophenylhydrazine (B1228671) (3-NPH) is a widely used reagent for this purpose. nih.govacs.orgnih.gov The reaction with an aldehyde, such as this compound, proceeds under mild conditions, often catalyzed by an acid. The resulting 3-nitrophenylhydrazone derivative exhibits significantly improved ionization efficiency and chromatographic retention, particularly in reversed-phase systems. acs.orgdiva-portal.org Studies have shown that 3-NPH derivatization can lead to greater sensitivity in detection compared to other reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.gov The reaction is quantitative and helps to stabilize otherwise reactive aldehydes. diva-portal.orgshimadzu.com

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

Derivatization is a key strategy for overcoming challenges in the LC-MS analysis of low molecular weight aldehydes, which can suffer from poor retention and ionization. mdpi.com The formation of hydrazone derivatives, for instance with 3-nitrophenylhydrazine (3-NPH) or 2,4-dinitrophenylhydrazine (DNPH), significantly increases the molecular weight and hydrophobicity of the analyte. acs.orgresearchgate.net This modification enhances retention on reversed-phase liquid chromatography columns. acs.orgresearchgate.net

A recent study highlighted the development of an LC-MS/MS method for reactive aldehydes using 3-NPH, which resulted in greater sensitivity. nih.gov The optimized derivatization conditions were found to be a 30-minute reaction at 20°C. nih.gov The resulting derivatives are readily protonated or deprotonated, making them highly suitable for electrospray ionization mass spectrometry (ESI-MS), leading to lower detection limits. acs.orgresearchgate.net The use of derivatization reagents with a permanent positive charge, such as those based on triphenylphosphine, has also been developed to further increase sensitivity in LC-ESI-MS/MS analysis. nih.gov

Other Derivatization Reagents for Carbonyl Compounds

Beyond the commonly used hydrazine and PFBHA reagents, several other compounds have been developed for the derivatization of carbonyls for chromatographic analysis.

| Reagent | Full Name | Application | Advantages |

| TBOX | O-tert-butyl-hydroxylamine hydrochloride | GC-MS | Forms lower molecular weight oximes, allows for aqueous reactions, and has a shortened reaction time. nih.gov |

| HBA | 4-hydrazinobenzoic acid | HPLC-UV, CE-DAD, LC-MS | Stable, relatively high water solubility, high selectivity, and produces clean extracts. nih.gov |

| PFBHA | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine | GC-MS | Reacts quantitatively, derivatives are thermally stable and suitable for electron capture detection. sigmaaldrich.comnih.gov |

| DNPH | 2,4-dinitrophenylhydrazine | LC-MS | Widely used reference method, forms stable hydrazones that are easily separated by reversed-phase LC. researchgate.netnih.gov |

O-tert-butyl-hydroxylamine hydrochloride (TBOX) has been presented as a newer agent that offers advantages such as shorter reaction times and the formation of lower molecular weight derivatives compared to PFBHA. nih.gov For liquid chromatography, 4-hydrazinobenzoic acid (HBA) has been introduced as a stable and selective reagent for forming imines with low-molecular-weight aldehydes. nih.gov

Synthetic Derivatization for Downstream Transformations

In organic synthesis, the aldehyde group is highly reactive towards nucleophiles and reducing agents. When performing a chemical transformation on another part of a molecule containing an aldehyde, it is often necessary to temporarily "protect" the aldehyde group to prevent it from undergoing undesired side reactions.

Formation of Acetals and Related Protecting Groups

The most common strategy for protecting aldehydes like this compound is to convert them into acetals. chemistrysteps.compearson.com This is achieved by reacting the aldehyde with two equivalents of an alcohol, or more commonly, one equivalent of a diol (like ethylene (B1197577) glycol), in the presence of an acid catalyst. chemistrysteps.comjove.com

This reaction is reversible. The resulting acetal (B89532) is stable under basic, nucleophilic, and reducing conditions, effectively masking the reactivity of the original carbonyl group. jove.comyoutube.com This allows for a wide range of chemical modifications to be performed on other functional groups within the molecule. chemistrysteps.com Once the desired synthetic steps are complete, the aldehyde can be easily regenerated by hydrolyzing the acetal with aqueous acid. jove.comyoutube.com Thioacetals, formed with thiols, are another robust protecting group, particularly stable in acidic conditions, that can be removed using reagents like mercuric chloride. jove.com

Functional Group Interconversions from Aldehyde Precursor

The aldehyde functional group in this compound is a versatile hub for a variety of chemical transformations. Its electrophilic carbonyl carbon and adjacent acidic α-protons allow for numerous derivatization strategies through functional group interconversions. These reactions are fundamental in both synthetic and analytical chemistry, enabling the conversion of the aldehyde into a wide array of other functional groups, thereby altering the molecule's physical properties, reactivity, and biological activity. Key interconversions include reduction to alcohols, oxidation to carboxylic acids, and conversion to amines via reductive amination.

Reduction to 3-(2,4,5-Trifluorophenyl)propan-1-ol

The reduction of the aldehyde group to a primary alcohol is a common and high-yielding transformation. This reaction involves the addition of two hydrogen atoms across the carbonyl double bond. Standard laboratory reducing agents are highly effective for this purpose.

Research Findings: The conversion of aldehydes to primary alcohols is a cornerstone of organic synthesis. The most frequently employed reagents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, often preferred for its safety and ease of handling. It readily reduces aldehydes and ketones while typically not affecting less reactive functional groups like esters, amides, or carboxylic acids. The reaction is commonly carried out in protic solvents such as methanol (B129727) or ethanol (B145695) at room temperature.

Lithium Aluminum Hydride (LiAlH₄): A much stronger and less selective reducing agent, LiAlH₄ will rapidly reduce aldehydes as well as a wider range of carbonyl compounds. Due to its high reactivity with water and other protic solvents, reactions involving LiAlH₄ must be conducted under anhydrous conditions, typically using aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

For the specific conversion of this compound, treatment with NaBH₄ in methanol would be expected to cleanly yield 3-(2,4,5-Trifluorophenyl)propan-1-ol.

Oxidation to 3-(2,4,5-Trifluorophenyl)propanoic Acid

The aldehyde group is readily oxidized to a carboxylic acid, a transformation that finds utility in the synthesis of various derivatives and is a common metabolic pathway. physicsandmathstutor.com Several oxidizing agents can accomplish this conversion, ranging from strong to mild.

Research Findings: The oxidation of an aldehyde to a carboxylic acid can be achieved using a variety of reagents. physicsandmathstutor.com

Potassium Permanganate (B83412) (KMnO₄): A powerful oxidizing agent that effectively converts aldehydes to carboxylic acids. The reaction is typically performed in aqueous solutions under basic, acidic, or neutral conditions.

Chromium-based Reagents: Reagents like chromium trioxide (CrO₃) in aqueous sulfuric acid (the Jones reagent) are highly efficient for this oxidation. However, due to the toxicity of chromium(VI) compounds, alternative methods are often preferred.

Tollens' Reagent ([Ag(NH₃)₂]⁺): This is a mild oxidizing agent used in a classic chemical test for aldehydes. The aldehyde is oxidized to the corresponding carboxylate, while the silver(I) ions are reduced to elemental silver, forming a characteristic "silver mirror" on the reaction vessel. This method is particularly useful when other sensitive functional groups are present in the molecule.

The oxidation of this compound to 3-(2,4,5-Trifluorophenyl)propanoic acid is a key step in the synthesis of certain pharmaceutical intermediates.

Conversion to Amines via Reductive Amination

Reductive amination is a highly versatile method for forming C-N bonds, converting an aldehyde directly into a primary, secondary, or tertiary amine. wikipedia.orglibretexts.org This one-pot reaction typically involves the initial formation of an imine or iminium ion intermediate by reacting the aldehyde with an amine, followed by in-situ reduction. masterorganicchemistry.com

Research Findings: The choice of reducing agent is critical for the success of reductive amination. The agent must be capable of reducing the iminium ion intermediate but be slow to react with the starting aldehyde. masterorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): This is the classic reagent for reductive amination. It is selective for the reduction of the protonated imine (iminium ion) over the starting aldehyde or ketone, which maximizes the yield of the desired amine. libretexts.orgmasterorganicchemistry.com The reaction is typically run under weakly acidic conditions (pH ~4-5), which favors iminium ion formation without degrading the aldehyde. masterorganicchemistry.com

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder, non-toxic alternative to NaBH₃CN, this reagent has become increasingly popular. nih.gov It is particularly effective for the reductive amination of a wide range of aldehydes and ketones with various amines and does not require strict pH control. nih.gov It is often the reagent of choice for acid-sensitive substrates. nih.gov

By reacting this compound with ammonia, a primary amine, or a secondary amine in the presence of a reagent like NaBH(OAc)₃, one can synthesize the corresponding primary, secondary, or tertiary 3-(2,4,5-Trifluorophenyl)propan-1-amine derivatives, respectively. This reaction is crucial in the synthesis of many pharmacologically active molecules.

Data Tables

Table 1: Summary of Functional Group Interconversions

| Reactant | Transformation | Product |

|---|---|---|

| This compound | Reduction | 3-(2,4,5-Trifluorophenyl)propan-1-ol |

| This compound | Oxidation | 3-(2,4,5-Trifluorophenyl)propanoic acid |

| This compound | Reductive Amination | 3-(2,4,5-Trifluorophenyl)propan-1-amine |

Table 2: Reagents for Functional Group Interconversions

| Transformation | Typical Reagents | Solvent(s) |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄) | Methanol, Ethanol, Diethyl Ether, THF |

| Oxidation | Potassium Permanganate (KMnO₄), Jones Reagent (CrO₃/H₂SO₄), Tollens' Reagent ([Ag(NH₃)₂]⁺) | Water, Acetone |

| Reductive Amination | Amine (NH₃, RNH₂, R₂NH) + Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloroethane (DCE), THF, Methanol |

Role of 3 2,4,5 Trifluorophenyl Propanal As a Pharmaceutical Intermediate and Building Block

A Key Precursor in the Synthesis of Sitagliptin and its Analogues

3-(2,4,5-Trifluorophenyl)propanal is a fundamental starting material in several synthetic routes to Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. lookchem.comchemicalbook.com Its structure provides the essential trifluorophenyl moiety found in the final drug molecule. nih.gov

Synthesis of (R)- and (S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanoic Acid

One of the initial key transformations involving this compound is its conversion to the chiral hydroxy acid, 3-hydroxy-4-(2,4,5-trifluorophenyl)butanoic acid. This intermediate is crucial for establishing the correct stereochemistry in Sitagliptin. Both the (R)- and (S)-enantiomers of this hydroxy acid have been synthesized, often employing stereoselective methods to ensure high enantiomeric purity. researchgate.netbldpharm.com For instance, proline-catalyzed oxyamination has been utilized to produce these precursors. researchgate.net The (R)-enantiomer is particularly important as it leads to the desired stereoisomer of Sitagliptin.

Stereoselective Pathways to Sitagliptin Synthons

The synthesis of Sitagliptin heavily relies on stereoselective reactions to create the chiral β-amino acid core. nih.gov Starting from this compound, various strategies are employed to introduce the chiral amine with high enantioselectivity.

One notable approach involves a Wittig coupling reaction of 3-(2,4,5-trifluorophenyl)acetaldehyde (a closely related derivative) to form an α,β-unsaturated phenylketone. nih.gov This intermediate then undergoes an enantioselective aza-Michael addition, catalyzed by a quinine-derived ammonium (B1175870) salt under phase-transfer conditions, to introduce the chiral amine with high enantiomeric excess (ee). nih.gov Subsequent Baeyer-Villiger oxidation, hydrolysis, and amide coupling complete the synthesis of (R)-Sitagliptin. nih.gov

Alternative biocatalytic methods have also been developed, starting from the same aldehyde precursor. rsc.org These chemo-enzymatic routes can involve reductive amination, transamination, or deracemisation to produce the key D-(2,4,5-trifluorophenyl)alanine precursor with excellent enantiomeric purity. rsc.org

| Intermediate | Reaction Type | Key Features | Reference |

| (E)-1-(4-methoxyphenyl)-4-(2,4,5-trifluorophenyl)but-2-en-1-one | Wittig Coupling / Aza-Michael Addition | Phase-transfer catalysis, high enantioselectivity (96% ee) | nih.gov |

| D-(2,4,5-trifluorophenyl)alanine | Biocatalytic Reductive Amination | Chemo-enzymatic route, high enantiomeric excess (>99% ee) | rsc.org |

| (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | Multi-step synthesis from (S)-serine | Utilizes a chiral pool approach | researchgate.net |

Utility in the Synthesis of Other Biologically Active Compounds

The utility of this compound and its derivatives extends beyond Sitagliptin to the synthesis of other valuable bioactive molecules.

Role in β-Amino Acid Synthesis

The core structure of this compound makes it an ideal starting point for the synthesis of various β-amino acids. These motifs are important constituents of many biologically active compounds. nih.govgoogle.com The methodologies developed for Sitagliptin synthesis, particularly the stereoselective introduction of the amino group, can be adapted to create a library of chiral β-amino acids with the trifluorophenyl group for use in drug discovery. google.comgoogle.com The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a prime example of this application. researchgate.netnih.gov

Development of Fluoroalkyl-Containing Scaffolds

The presence of the trifluorophenyl group is significant for introducing fluorine into molecular scaffolds. industrialchemicals.gov.au Fluorinated organic molecules often exhibit unique biological properties, including enhanced metabolic stability and binding affinity. The development of scaffolds based on amino acids or peptides is a key area in medicinal chemistry. mdpi.comnih.gov By incorporating this compound into synthetic schemes, chemists can readily generate novel fluoroalkyl-containing scaffolds for the development of new therapeutic agents. researchgate.net

Integration into Convergent and Cascade Synthetic Routes

The reactivity of the aldehyde group in this compound allows for its effective use in both convergent and cascade reaction sequences, which are hallmarks of efficient and green chemical synthesis. nih.gov

Convergent synthesis involves the separate synthesis of fragments of a target molecule, which are then joined together. nih.gov this compound can be elaborated into a key fragment which is then coupled with another, often complex, part of the molecule. This approach was utilized in some of the reported syntheses of Sitagliptin and its analogues. nih.gov

Cascade reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of atom economy and reduced waste. rsc.orgresearchgate.netrsc.org The aldehyde functionality of this compound can participate in such sequences. For example, it can undergo an initial condensation, such as a Knoevenagel condensation, followed by subsequent intramolecular or intermolecular reactions to rapidly build molecular complexity. rsc.org While specific examples of cascade reactions directly involving this compound are not extensively detailed in the provided context, its functional group is amenable to such synthetic strategies.

Computational Chemistry Studies on 3 2,4,5 Trifluorophenyl Propanal and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties with a good balance between accuracy and computational cost.

Investigation of Molecular Structure and Conformation

A computational study on a related compound, 3-[2-(dimethylamino) phenyl] propanal, revealed the importance of weak n→π* interactions in determining the folded conformation of the side chain. chalcogen.ro While 3-(2,4,5-Trifluorophenyl)propanal lacks the dimethylamino group, the interplay of steric and electronic effects of the fluorine substituents will similarly govern its preferred conformation.

Table 1: Predicted Bond Parameters for this compound (Analog-Based)

| Parameter | Predicted Value Range |

| C-F Bond Length | 1.33 - 1.35 Å |

| Phenyl C-C Bond Length | 1.38 - 1.40 Å |

| C=O Bond Length | ~1.21 Å |

| C-H (aldehyde) Bond Length | ~1.11 Å |

Note: These values are based on typical bond lengths found in similar fluorinated and aromatic aldehyde compounds.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity. aimspress.com

For this compound, the HOMO is expected to be localized primarily on the trifluorophenyl ring, which is rich in π-electrons. The LUMO, on the other hand, is likely to be centered on the electron-deficient propanal group, specifically the C=O double bond. The electron-withdrawing nature of the fluorine atoms will lower the energy of the HOMO, while the aldehyde group will lower the energy of the LUMO.

A study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, which also contains a substituted phenyl ring, showed that a narrow frontier orbital gap is indicative of high chemical reactivity. nih.gov For this compound, the HOMO-LUMO gap will be influenced by the strong electron-withdrawing effect of the three fluorine atoms.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the trifluorophenyl ring |

| LUMO Localization | Primarily on the propanal C=O group |

| HOMO-LUMO Energy Gap (ΔE) | Moderate, indicating a balance of stability and reactivity |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. libretexts.orguni-muenchen.de The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and lone pairs of electrons. youtube.com This makes the oxygen atom a likely site for protonation and interaction with electrophiles. Conversely, the hydrogen atom of the aldehyde group and the carbon atom of the carbonyl group will exhibit a positive potential, making them susceptible to nucleophilic attack. The trifluorinated phenyl ring will also have a complex potential distribution due to the electron-withdrawing fluorine atoms.

Studies on other fluorinated molecules have shown that fluorine substituents can create localized regions of positive potential on the halogen atom (σ-hole), which can participate in halogen bonding. researchgate.net This could also be a feature in the MEP of this compound.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by identifying transition states, intermediates, and reaction pathways. This provides a deeper understanding of the factors that control reaction rates and selectivity.

Transition State Characterization and Reaction Pathways

For reactions involving this compound, such as nucleophilic additions to the carbonyl group or reactions involving the aromatic ring, computational methods can be used to locate the transition state structures. The transition state is the highest energy point along the reaction coordinate and its structure provides insight into the geometry of the reacting molecules as they transform into products.

A study on the synthesis of a related compound, 3-(3-trifluoromethylphenyl)propanal, involved a Mizoroki-Heck cross-coupling reaction followed by hydrogenation. nih.gov Computational modeling of such a reaction for this compound could elucidate the step-by-step mechanism, including the oxidative addition, migratory insertion, and reductive elimination steps, and identify the rate-determining step. Similarly, for a reaction like the borylation of 3-phenylpropanal (B7769412) dimethyl acetal (B89532), DFT calculations can help to understand the role of the catalyst and the nature of the intermediates. acs.org

Theoretical Predictions of Reactivity and Selectivity

Computational chemistry can predict the reactivity and selectivity of this compound in various chemical transformations. The electronic effects of the trifluorophenyl group significantly influence the reactivity of the aldehyde. The strong electron-withdrawing nature of the fluorine atoms makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack compared to non-fluorinated propanal.

Furthermore, the substitution pattern on the phenyl ring can direct the regioselectivity of electrophilic aromatic substitution reactions. The fluorine atoms are ortho, para-directing deactivators. Computational analysis of the charge distribution and the stability of possible intermediates (sigma complexes) can predict the most likely position for substitution.

In multi-step syntheses, computational models can help to rationalize and predict the chemo-, regio-, and stereoselectivity. For example, in the reduction of the aldehyde to an alcohol, or its oxidation to a carboxylic acid, theoretical calculations can provide insights into the most favorable reaction pathways and the influence of different reagents and catalysts.

Advanced Computational Techniques in Organic Chemistry

The study of this compound and its derivatives has been significantly enhanced by the application of advanced computational techniques. These methods provide deep molecular-level insights into the structure, reactivity, and properties of these compounds, guiding experimental work and accelerating the discovery of new applications. Computational chemistry serves as an indispensable tool for predicting molecular behavior and elucidating complex chemical phenomena where experimental analysis may be challenging or impractical. csmres.co.uk

Quantum Mechanical (QM) Methods

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are fundamental to understanding the electronic structure of this compound. ufl.edu These first-principles approaches solve approximations of the Schrödinger equation to provide accurate predictions of molecular geometries, vibrational frequencies, and electronic properties. chemrxiv.org

DFT has become a popular method in organic chemistry due to its favorable balance of accuracy and computational cost. ufl.edu For a molecule like this compound, DFT calculations are used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Calculate Electronic Properties: Predict properties such as the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Simulate Spectroscopic Data: Compute infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data. csmres.co.uk

Elucidate Reaction Mechanisms: Map the potential energy surface for chemical reactions, identifying transition states and calculating activation energies to understand reaction pathways and feasibility. chemrxiv.orgrsc.org

The choice of the DFT functional and basis set is crucial for obtaining reliable results. ufl.edu For fluorinated aromatic compounds, hybrid functionals like B3LYP or meta-GGA functionals such as M06 are often employed, paired with Pople-style basis sets (e.g., 6-311+G(d,p)) or correlation-consistent basis sets to adequately describe the electronic effects of the fluorine atoms and the diffuse nature of the electron density. mdpi.com

Table 1: Calculated Electronic Properties of this compound Derivatives (DFT B3LYP/6-311+G(d,p))

| Compound | Substituent (R) | Dipole Moment (Debye) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 1 | -H (Parent) | 3.15 | -7.21 | -0.85 | 6.36 |

| 2 | 4'-OH | 3.89 | -6.88 | -0.92 | 5.96 |

| 3 | 4'-NO₂ | 1.52 | -7.85 | -1.54 | 6.31 |

| 4 | 4'-CH₃ | 3.21 | -7.10 | -0.81 | 6.29 |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for static properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. rsc.org MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, offering a "computational microscope" to observe molecular behavior in different environments. ornl.gov

For this compound, MD simulations are particularly useful for:

Conformational Analysis: The propanal side chain is flexible, and MD simulations can explore the accessible conformations of the molecule in solution or when interacting with other molecules. rsc.orgrsc.org This is crucial for understanding how the molecule might fit into a binding site of a biological target.

Solvation Effects: Understanding how solvent molecules (e.g., water) arrange around the solute and how this affects its conformation and properties.

Ligand-Receptor Interactions: If this compound or its derivatives are studied as potential ligands for a protein, MD simulations can model the binding process, predict the stability of the ligand-protein complex, and identify key intermolecular interactions like hydrogen bonds and hydrophobic contacts. rsc.org

Table 2: Summary of a Hypothetical 100 ns MD Simulation of this compound in a Water Box

| Property | Average Value | Fluctuation (Std. Dev.) | Description |

| RMSD of Backbone | 1.8 Å | 0.4 Å | Root Mean Square Deviation from the initial structure, indicating conformational stability. |

| Solvent Accessible Surface Area (SASA) | 250 Ų | 15 Ų | Measure of the molecule's exposure to the solvent. |

| Radius of Gyration | 4.5 Å | 0.2 Å | A measure of the molecule's compactness. |

This table presents hypothetical data for illustrative purposes.

Hybrid QM/MM Methods

For studying chemical reactions or interactions within very large systems, such as an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. nih.govrsc.org In this approach, the chemically active region (e.g., the substrate and key enzymatic residues) is treated with high-accuracy QM methods, while the rest of the system (the bulk of the protein and solvent) is treated with computationally less expensive MM force fields. berkeley.eduacs.org This allows for the accurate modeling of bond-breaking and bond-forming events within a biological environment. nih.gov For a potential enzymatic reaction involving this compound, a QM/MM study could elucidate the catalytic mechanism and calculate the free energy barrier of the reaction. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict their activity against a specific target, such as an enzyme or receptor. researchgate.netmdpi.com

The process involves:

Data Set Compilation: Assembling a set of molecules with known biological activities.

Descriptor Calculation: Calculating various molecular descriptors for each molecule, which quantify their physicochemical properties (e.g., steric, electronic, hydrophobic).

Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical equation that relates the descriptors to the activity. researchgate.net

Validation: Rigorously testing the model's predictive power on an external set of compounds. nih.gov

A QSAR model for derivatives of this compound could reveal that specific electronic properties (e.g., the charge on the carbonyl carbon) and hydrophobic characteristics are key drivers of activity. The fluorination pattern on the phenyl ring significantly influences these properties. mdpi.com

Table 3: Hypothetical QSAR Model for a Series of Phenylpropanal Derivatives

| Descriptor | Coefficient | p-value | Interpretation |

| logP (Hydrophobicity) | +0.45 | <0.01 | Increased hydrophobicity correlates with higher activity. |

| LUMO (Electronic) | -0.21 | <0.05 | A lower LUMO energy (higher electrophilicity) correlates with higher activity. |

| MR (Steric) | +0.15 | <0.05 | Increased molar refractivity (size/polarizability) in a specific region correlates with higher activity. |

| Model Statistics | R² = 0.88 | q² = 0.75 | The model shows good statistical robustness and predictive power. |

This table presents hypothetical data for illustrative purposes.

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Systems for Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, and the creation of chiral 3-(2,4,5-Trifluorophenyl)propanal is a key area of future research. Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, stands out as a promising approach. researchgate.netyoutube.com This method avoids the use of potentially toxic and expensive metal catalysts and is highly effective in producing enantiopure products with high selectivity. youtube.com

Future investigations will likely focus on applying different modes of organocatalysis to the synthesis of this aldehyde. For instance, enamine catalysis, often employing proline and its derivatives, could be used for the asymmetric α-functionalization of propanal to introduce the trifluorophenyl group stereoselectively. youtube.comyoutube.com Another avenue involves hydrogen-bond catalysis, where chiral catalysts like BINOL derivatives or disulfonimides activate substrates for enantioselective additions. nih.gov The development of sterically hindered chiral catalysts could precisely control the orientation of reactants, leading to the desired enantiomer. youtube.comnih.gov Research into these systems aims to achieve high yields and enantioselectivities (e.g., >99% ee) under mild conditions. youtube.comnih.gov

| Catalytic System | Catalyst Type | Potential Reaction | Key Advantage |

|---|---|---|---|

| Aminocatalysis (Enamine) | Proline Derivatives | Asymmetric Michael Addition | Readily available, low-cost, and robust catalysts. |

| Hydrogen-Bond Catalysis | Chiral BINOLs / Phosphoric Acids | Enantioselective Friedel-Crafts Alkylation | High enantioselectivity through organized transition states. nih.gov |

| N-Heterocyclic Carbene (NHC) Catalysis | Chiral Triazolium Salts | Asymmetric Stetter Reaction | Versatile for umpolung (polarity reversal) reactivity. |

| Transition-Metal Catalysis | Chiral Rhodium or Palladium Complexes | Asymmetric Conjugate Addition | High turnover numbers and functional group tolerance. |

Exploration of New Chemical Transformations for Diverse Derivatives

The aldehyde functional group in this compound serves as a versatile anchor for a multitude of chemical reactions, opening pathways to a diverse range of derivatives. Future research will exploit this reactivity to construct complex molecular architectures, particularly heterocyclic systems, which are prevalent in bioactive compounds. nih.gov

One promising area is the use of this aldehyde in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. This approach is highly efficient and aligns with green chemistry principles by reducing steps and waste. For example, this compound could be a key component in the Biginelli or Hantzsch reactions to create libraries of fluorinated dihydropyrimidinones and dihydropyridines, respectively. Furthermore, its transformation into other reactive intermediates, such as the corresponding propanoic acid or imine, would further broaden its synthetic utility. The oxidation to 3-(2,4,5-trifluorophenyl)propanoic acid would allow for the synthesis of amides and esters, while condensation to an imine could enable access to novel β-lactams or pyrrolidines. researchgate.net These new derivatives, containing the trifluorophenyl motif, are expected to exhibit unique chemical and biological properties due to the influence of the fluorine atoms on factors like lipophilicity and metabolic stability. nih.gov

| Reaction Type | Reactants | Resulting Derivative Class | Potential Significance |

|---|---|---|---|

| Pictet-Spengler Reaction | Tryptamine | Fluorinated Tetrahydro-β-carbolines | Core structures in alkaloids and APIs. |

| Biginelli Reaction | Urea, Ethyl Acetoacetate | Fluorinated Dihydropyrimidinones | Scaffolds with diverse biological activities. |

| Wittig Reaction | Phosphonium Ylides | Fluorinated Alkenes | Intermediates for polymers and complex molecules. |

| Reductive Amination | Ammonia/Amines, Reducing Agent | Fluorinated Propylamines | Building blocks for agrochemicals and pharmaceuticals. nih.gov |

Applications in Complex Molecule Synthesis Beyond Pharmaceuticals

While fluorinated compounds are prominent in pharmaceuticals, the unique properties imparted by fluorine atoms—such as enhanced metabolic stability, increased lipophilicity, and modulated electronic character—are highly valuable in other fields. nih.govacs.org Future research on this compound is poised to explore its application as a key building block in materials science and agrochemistry.

In agrochemicals, the trifluoromethylpyridine structure is a key motif in several active ingredients. nih.gov The trifluorophenyl group in the target aldehyde could be used to synthesize novel insecticides or herbicides. For example, it could be incorporated into benzoylurea-type structures, which are known insect growth regulators, potentially leading to new crop protection agents with improved efficacy. nih.gov

In materials science, the introduction of fluorine can significantly alter the photophysical and electronic properties of organic molecules. nih.gov The aldehyde can serve as a precursor for novel fluorinated dyes and fluorophores. For instance, it could be used to synthesize derivatives of BODIPY or rhodamine, where the trifluorophenyl group could fine-tune the emission wavelengths and improve quantum yields, making them suitable for advanced imaging applications or as components in organic light-emitting diodes (OLEDs). nih.gov

Integration with Flow Chemistry and Sustainable Synthetic Methodologies

Modern chemical synthesis increasingly emphasizes sustainability, focusing on efficiency, safety, and minimal environmental impact. Future research into the production of this compound will integrate these principles, with flow chemistry emerging as a particularly powerful tool. nih.gov

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing. beilstein-journals.orgsemanticscholar.org It allows for superior control over reaction parameters like temperature and mixing, which is crucial for often-energetic fluorination reactions, enhancing safety and yield. beilstein-journals.orgresearchgate.net The contained nature of flow reactors is ideal for handling potentially hazardous reagents. vapourtec.commit.edu Future work will focus on developing a continuous-flow synthesis for this compound, which could enable safer scale-up and process intensification.

| Parameter | Traditional Batch Synthesis | Future Flow Synthesis |

|---|---|---|

| Safety | Higher risk with exothermic reactions and hazardous reagents. | Enhanced safety due to small reactor volumes and better heat control. beilstein-journals.orgmit.edu |

| Efficiency | Variable yields, potential for side reactions. | Higher yields and purity through precise control of conditions. semanticscholar.org |

| Scalability | Challenging and often requires process redesign. | Easier scale-up by extending operation time or using parallel reactors. mit.edu |

| Sustainability | Often uses large volumes of hazardous solvents. | Reduced solvent usage, potential for in-line purification and catalyst recycling. vapourtec.comresearchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.